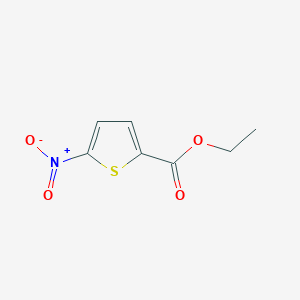
1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine
Descripción general
Descripción
1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB belongs to the class of piperazines, which are nitrogen-containing heterocyclic compounds that have a wide range of biological activities.
Aplicaciones Científicas De Investigación
MTFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. One of the most promising applications of MTFB is in the development of novel antidepressant and anxiolytic drugs. Studies have shown that MTFB has a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and anxiety. MTFB has also been shown to have a potent inhibitory effect on the reuptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Mecanismo De Acción
MTFB acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the reuptake of serotonin, MTFB increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and regulation of mood and anxiety. MTFB also acts as an inhibitor of the norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
MTFB has been shown to have a wide range of biochemical and physiological effects, including increased serotonin, norepinephrine, and dopamine levels in the brain. MTFB has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, MTFB has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MTFB in lab experiments is its high potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. This makes it an ideal tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the major limitations of using MTFB is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MTFB, including the development of novel antidepressant and anxiolytic drugs based on its structure and mechanism of action. Additionally, further studies are needed to investigate the potential use of MTFB in the treatment of various neurological and psychiatric disorders. Finally, studies are needed to investigate the potential toxicity and side effects of MTFB in humans, which can help to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, MTFB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB has been extensively studied for its potential use as a novel antidepressant and anxiolytic drug, and its mechanism of action has been elucidated. Further studies are needed to investigate the potential use of MTFB in the treatment of various neurological and psychiatric disorders, as well as its potential toxicity and side effects in humans.
Propiedades
IUPAC Name |
1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-17-6-8-18(9-7-17)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLZPNXTZMYWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350402 | |
| Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine | |
CAS RN |
201682-15-7 | |
| Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)





![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)
